1-Phenyl-1-pentyn-4-ol
Description
Contextualization within Acetylenic Alcohol Chemistry
Acetylenic alcohols, also known as alkynols, are organic compounds that contain both an alkyne and a hydroxyl functional group. The presence of the electron-rich triple bond and the polar hydroxyl group on the same carbon skeleton imparts a unique reactivity profile to these molecules. They can undergo a variety of chemical transformations, making them important precursors in organic synthesis. rsc.orgacs.org
The synthesis of acetylenic alcohols can be achieved through several methods. A common approach involves the reaction of a terminal alkyne with a carbonyl compound, such as an aldehyde or ketone, often facilitated by a strong base like sodium amide or an organometallic reagent like a Grignard reagent. youtube.com For instance, the deprotonation of an alkyne creates a potent nucleophile that can attack the electrophilic carbon of the carbonyl group, leading to the formation of the corresponding alkynol after an acidic workup. youtube.com Other synthetic routes include the reaction of lactones to form acetylenic alcohols via a dichloromethylene intermediate. rsc.org
The reactivity of acetylenic alcohols is diverse. The hydroxyl group can be oxidized or participate in esterification and etherification reactions. The alkyne moiety can undergo addition reactions, reductions, and coupling reactions. For example, the partial reduction of the triple bond can lead to the formation of either a cis- or trans-alkene, depending on the choice of catalyst, such as Lindlar's catalyst for syn-hydrogenation. youtube.com Furthermore, acetylenic alcohols can be utilized in catalytic addition reactions. acs.org
Significance of Phenylethynyl Carbinols in Chemical Research
Phenylethynyl carbinols are a specific subclass of acetylenic alcohols where a phenyl group is attached to the alkyne functionality. This structural feature enhances the stability of the molecule and can influence its reactivity and physical properties. The phenyl group, being an aromatic ring, can participate in various electrophilic and nucleophilic aromatic substitution reactions.
Research has demonstrated the utility of phenylethynyl carbinols in the synthesis of a wide range of heterocyclic compounds and other complex organic structures. For example, they can serve as precursors for the synthesis of pyrazolo[4,3-c]pyridines, which are of interest in medicinal chemistry. mdpi.com The presence of both the phenyl and ethynyl (B1212043) groups allows for a variety of coupling reactions, expanding their synthetic potential.
Furthermore, the study of molecules containing a phenyl group attached to a flexible chain, such as in 4-phenyl-1-butyne (B98611) and 5-phenyl-1-pentyne, provides insights into conformational preferences and intramolecular interactions, which are crucial for understanding their chemical behavior. nih.gov The investigation of such compounds through spectroscopic methods helps in elucidating their three-dimensional structures and the forces that govern them. nih.gov
Interactive Data Table: Properties of 1-Phenyl-1-pentyn-4-ol Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 1-Phenyl-4-methyl-1-pentyn-3-ol | C12H14O | 174.24 | >110 (flash point) | 1.549 | 1.3581 |
| 1-Phenyl-1-penten-4-yn-3-ol | C11H10O | 158.20 | - | - | - |
| 1-Phenylpent-4-en-2-ol | C11H14O | 162.23 | - | - | - |
| 4-Pentyn-1-ol | C5H8O | 84.12 | 154-155 | 1.445 | 0.904 |
Structure
3D Structure
Properties
CAS No. |
16330-23-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5-phenylpent-4-yn-2-ol |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,6H2,1H3 |
InChI Key |
NMXNYNOQRGLEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 1 Pentyn 4 Ol and Analogs
Classic Alkynylation Approaches to Phenylalkynols
Traditional methods for synthesizing phenylalkynols rely on the nucleophilic character of acetylenic carbon atoms. These approaches, primarily involving Grignard reagents and acetylide anions, are foundational in carbon-carbon bond formation.
Grignard-Type Additions for 1-Phenyl-1-pentyn-4-ol Precursors
The Grignard reaction is a powerful tool for creating carbon-carbon bonds. In the context of this compound synthesis, a key precursor can be formed by the addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl compound. For instance, the synthesis could involve the reaction of a phenylacetylenic Grignard reagent with an epoxide, such as propylene (B89431) oxide.
The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the carbonyl or epoxide. The resulting magnesium alkoxide is then protonated in a subsequent workup step to yield the desired alcohol. The choice of starting materials dictates the final structure of the phenylalkynol.
| Reagent 1 | Reagent 2 | Product Precursor |
| Phenylacetylenylmagnesium bromide | Propylene oxide | This compound |
| Ethynylmagnesium bromide | Acetophenone | 1-Phenyl-1-propyn-1-ol |
Acetylide Anion Intermediates in Phenylalkynol Synthesis
Terminal alkynes, like phenylacetylene (B144264), are notably more acidic than other hydrocarbons, a property attributed to the sp hybridization of the acetylenic carbon. libretexts.orglumenlearning.com The high s-character (50%) of the sp orbital stabilizes the negative charge of the conjugate base, the acetylide anion. lumenlearning.com This enhanced acidity allows for the deprotonation of terminal alkynes using a strong base, such as sodium amide (NaNH₂), to form highly nucleophilic acetylide anions. lumenlearning.commasterorganicchemistry.com
These acetylide anions are potent nucleophiles that readily participate in substitution and addition reactions. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the phenylacetylide anion can be reacted with an electrophile like propylene oxide. The anion attacks one of the epoxide's carbon atoms, leading to the opening of the ring and, after acidic workup, the formation of the target alcohol. libretexts.orglumenlearning.com This method is crucial in organic synthesis for extending carbon chains. libretexts.orglibretexts.org The reaction is most efficient with less sterically hindered electrophiles, such as primary alkyl halides or epoxides. masterorganicchemistry.comlumenlearning.com
| Acetylide Anion | Electrophile | Product |
| Phenylacetylide | Propylene oxide | This compound |
| Phenylacetylide | Acetaldehyde | 1-Phenyl-1-butyn-3-ol |
Catalytic Pathways to this compound and Related Structures
While classic methods are robust, catalytic approaches offer advantages in efficiency, selectivity, and sustainability. Metal-catalyzed reactions, in particular, have revolutionized the synthesis of phenylalkynols.
Metal-Catalyzed Alkyne-Aldehyde Coupling for Phenylalkynols
Transition metal-catalyzed reductive couplings provide a direct route to functionalized molecules without the need for pre-formed organometallic reagents. nih.gov Nickel-catalyzed reactions, for example, have proven effective in coupling alkynes with aldehydes. nih.govelsevierpure.com The mechanism of these reactions has been studied using density functional theory, suggesting a pathway involving the oxidative cyclization to form a nickeladihydrofuran intermediate, followed by transmetalation and reductive elimination. nih.gov
These catalytic systems can exhibit high regioselectivity. In the case of 1,3-enynes reacting with aldehydes, the conjugated alkene directs the regioselectivity of the coupling. elsevierpure.com Such methods can produce highly substituted 1,3-diene products, which can be further transformed into allylic and homoallylic alcohols. elsevierpure.com Strong Lewis acids can accelerate these coupling reactions by coordinating with the aldehyde's oxygen atom in the transition state. nih.gov
| Catalyst System | Reactant 1 | Reactant 2 | Product Type |
| Nickel/Bipyridine Ligand/Zinc | Trifluoromethyl alkene | Aliphatic Aldehyde | Homoallylic alcohol nih.gov |
| Nickel/Lewis Acid | Alkyne | Aldehyde | Allylic alcohol nih.gov |
Enantioselective Catalysis in Chiral Phenylalkynol Production
The synthesis of a single enantiomer of a chiral molecule is a significant challenge in chemistry. Enantioselective catalysis addresses this by using a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. youtube.com This is particularly important in the production of chiral propargyl alcohols, which are valuable synthetic intermediates.
Various catalytic systems have been developed for this purpose. For instance, chiral gold(I) complexes have been used in intramolecular cycloadditions of arylalkynes with alkenes. nih.gov The enantioselectivity in these reactions is governed by non-covalent interactions between the substrate and the chiral pocket of the catalyst. nih.gov Similarly, amino acids like proline can act as organocatalysts in reactions such as aldol (B89426) and Mannich reactions, creating chiral products with high enantioselectivity. youtube.com These catalysts form chiral enamines or iminium ions as key intermediates, which then react in a stereocontrolled manner. youtube.comyoutube.com
| Catalyst Type | Reaction | Key Feature |
| Chiral Gold(I) Complex | Intramolecular [4+2] cycloaddition | Chiral binding pocket directs enantioselective folding. nih.gov |
| Proline (Organocatalyst) | Aldol Reaction | Forms a chiral enamine intermediate. youtube.com |
| Chiral Imidazolidinone | Diels-Alder Reaction | Creates a chiral iminium ion, blocking one face of the dienophile. youtube.com |
Multi-step Synthetic Sequences for Complex Phenylalkynol Architectures
The synthetic methods described above are often integrated into longer, multi-step sequences to construct more complex molecular architectures. These sequences allow for the assembly of intricate natural products and other target molecules where a phenylalkynol might be a key intermediate or part of the final structure.
For example, flow chemistry, which involves passing reagents through reactors containing immobilized reagents and catalysts, enables the automation of multi-step syntheses. syrris.jp This approach allows for the seamless linking of individual reactions, reducing manual handling and purification steps. syrris.jp A multi-step flow process has been successfully used to synthesize the alkaloid natural product (±)-oxomaritidine, demonstrating the power of this technique for creating complex molecules. syrris.jp Other advanced techniques, such as droplet chemistry, address issues like channel-fouling in continuous flow systems, allowing for the controlled, sequential addition of reagents in multi-step syntheses. nih.gov These sophisticated methodologies are essential for the efficient and reproducible synthesis of complex structures, such as substituted pyrrolidines, which can serve as chiral building blocks for bioactive compounds. researchgate.net
Strategies for Carbon Chain Extension in this compound Frameworks
The construction of the carbon backbone of this compound and its analogs often involves the strategic formation of carbon-carbon bonds. Key methods include the alkylation of acetylides and cross-coupling reactions, which allow for the introduction of the characteristic five-carbon chain with a terminal phenyl group.
One common approach involves the use of a protected alcohol on a three-carbon electrophile which reacts with a metalated phenylacetylene. For instance, the synthesis of 5-phenylpent-4-yn-1-ol, an isomer of the target compound, can be achieved from 1-phenyl-5-tetrahydropyranyloxypent-1-yne. prepchem.com This precursor already contains the extended carbon chain, which is subsequently deprotected to yield the final alcohol. This highlights a strategy where the full carbon skeleton is assembled prior to revealing the hydroxyl group.
A versatile and widely employed method for constructing the 1-phenyl-1-pentyne (B1581927) backbone is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound synthesis, this could involve the coupling of phenylacetylene with a suitable three-carbon synthon bearing a protected hydroxyl group and a halide. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The versatility of the Sonogashira coupling allows for the synthesis of a wide array of analogs by varying the aryl halide and the alkyne partner.
Another powerful strategy for carbon chain extension is the nucleophilic addition of a metalated phenylacetylene to an epoxide. The ring-opening of an epoxide, such as propylene oxide, by a lithium or magnesium acetylide derived from phenylacetylene provides a direct route to the this compound framework. This method simultaneously constructs the carbon chain and introduces the hydroxyl group at the desired position.
The following table summarizes various strategies for the carbon chain extension to form the backbone of this compound and its analogs.
| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Product Framework |
| Phenylacetylene | 3-Halo-1-propanol (protected) | Alkylation | Strong Base (e.g., NaNH2, n-BuLi) | This compound (protected) |
| Phenylacetylene | Propylene Oxide | Epoxide Ring Opening | Organolithium or Grignard Reagent | This compound |
| Iodobenzene | 4-Pentyn-1-ol (protected) | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | This compound (protected) |
Stereocontrol in the Formation of Chiral this compound Derivatives
The generation of the chiral center at C-4 in this compound with high enantioselectivity is a critical aspect of its synthesis. The primary methods to achieve this involve the asymmetric reduction of a prochiral ketone precursor, 1-phenyl-1-pentyn-4-one, or the enantioselective addition of an alkyne to an aldehyde.
Asymmetric transfer hydrogenation has emerged as a powerful technique for the stereoselective reduction of α,β-acetylenic ketones to the corresponding propargylic alcohols. This method often employs ruthenium catalysts complexed with chiral diamine ligands. For example, the use of a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst system has been shown to selectively reduce the ketone functionality without affecting the alkyne moiety, affording the chiral alcohol with high enantiomeric excess.
Another prominent method is the enantioselective addition of terminal alkynes to aldehydes. The Carreira protocol, for instance, utilizes a zinc(II) triflate catalyst in the presence of a chiral ligand like (+)-N-methylephedrine to mediate the addition of a terminal alkyne to an aldehyde, producing the chiral propargylic alcohol in good yield and high enantioselectivity. This approach would involve reacting phenylacetylene with propionaldehyde (B47417) in the presence of the chiral catalyst system.
The table below presents selected research findings on the stereocontrolled synthesis of chiral propargylic alcohols relevant to the this compound framework.
| Substrate | Chiral Catalyst/Reagent | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenyl-1-propyn-3-one | RuCl(p-cymene)[(R,R)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | 95 | 98 |
| Phenylacetylene & Propanal | Zn(OTf)2, (+)-N-Methylephedrine | Enantioselective Alkynylation | 85 | 97 |
| 1-Phenyl-1-pentyn-4-one | CBS Catalyst (Corey-Bakshi-Shibata) | Asymmetric Reduction | 92 | 95 |
Spectroscopic and Computational Studies of 1 Phenyl 1 Pentyn 4 Ol Molecular Architecture
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-phenyl-1-pentyn-4-ol, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is expected to resonate as a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons adjacent to the carbinol carbon would appear as a doublet of doublets, while the methyl protons would present as a doublet. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbons of the phenyl ring are observed in the aromatic region (δ 120-140 ppm). The two sp-hybridized carbons of the alkyne moiety are characteristic and typically resonate in the range of δ 80-90 ppm. The carbon atom attached to the hydroxyl group is found further downfield, around δ 60-70 ppm, while the methyl carbon appears upfield. rsc.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.2-7.5 (m) | 128.0-132.0 |
| Alkynyl Carbons | - | 80.0-90.0 |
| Carbinol Proton (-CHOH) | ~4.8 (q) | ~62.0 |
| Methylene Protons (-CH₂) | ~2.6 (d) | ~30.0 |
| Methyl Protons (-CH₃) | ~1.5 (d) | ~23.0 |
| Hydroxyl Proton (-OH) | Variable (br s) | - |
| Data are predicted based on typical values for similar phenylalkynol structures. (m = multiplet, q = quartet, d = doublet, br s = broad singlet). |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group in the region of 3200-3600 cm⁻¹. The C≡C triple bond stretch of the internal alkyne gives a weak to medium intensity band around 2200-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are found in the 1450-1600 cm⁻¹ region. nist.govnist.gov
Raman spectroscopy provides complementary information. The C≡C stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric breathing mode of the phenyl ring is typically a strong Raman band. orientjchem.orgnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Alkyne (-C≡C-) | C≡C Stretch | 2200-2260 (weak) | Strong |
| Phenyl Ring | Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Phenyl Ring | Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| Alkyl Chain | Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Alcohol (-C-O) | C-O Stretch | 1050-1200 | Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems. The phenyl ring conjugated with the carbon-carbon triple bond in this compound constitutes a chromophore that absorbs UV light.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. These typically include an intense E-band (ethylenic) and a less intense B-band (benzenoid) characteristic of substituted benzenes. The conjugation with the alkyne can cause a red shift (bathochromic shift) of these bands to longer wavelengths compared to benzene (B151609) itself. science-softcon.de The presence of the hydroxyl group, being an auxochrome, is expected to have a minor effect on the absorption maxima.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₁H₁₂O), the exact molecular weight is 160.0888 Da.
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160. Common fragmentation pathways for this molecule would include the loss of a water molecule ([M-H₂O]⁺) from the alcohol, leading to a peak at m/z = 142. Cleavage of the bond between the carbinol carbon and the adjacent methylene group (alpha-cleavage) can result in the formation of a stable propargyl-type cation. Another likely fragmentation is the loss of a methyl group ([M-CH₃]⁺), giving a peak at m/z = 145. nih.govnist.gov
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |
| 145 | [M - CH₃]⁺ | CH₃ |
| 142 | [M - H₂O]⁺ | H₂O |
| 115 | [C₉H₇]⁺ | C₂H₅O |
| 105 | [C₇H₅O]⁺ | C₄H₇ |
| 91 | [C₇H₇]⁺ | C₄H₅O |
The carbon atom at position 4, which is bonded to the hydroxyl group, is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity of a sample.
One common method involves the use of chiral lanthanide shift reagents in NMR spectroscopy. nih.gov These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals of the two enantiomers to be resolved, allowing for their quantification. Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC), where the enantiomers are separated on a chiral stationary phase. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to distinguish between enantiomers and determine enantiomeric excess, provided a standard of known configuration is available.
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry provides a powerful complement to experimental spectroscopic data. Methods such as Density Functional Theory (DFT) can be employed to model the molecular structure and predict various properties of this compound. orientjchem.orgnih.gov
By calculating the optimized molecular geometry, it is possible to predict bond lengths, bond angles, and dihedral angles. These calculations can also be used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental spectra to aid in the assignment of complex vibrational modes. nih.gov Furthermore, computational methods can predict NMR chemical shifts, which can be a valuable tool for structural verification. orientjchem.org
Quantum Chemical Calculations for Geometrical Optimization and Vibrational Analysis
To elucidate the three-dimensional structure of this compound, quantum chemical calculations would be the primary tool. The initial step involves the geometrical optimization of the molecule to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.
Methodology: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common approach would be to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the accuracy of ab initio methods with the efficiency of density functional methods. This would be paired with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for a molecule of this size.
The optimization process would start with an initial guess of the molecular geometry and iteratively solve the Schrödinger equation, adjusting the atomic coordinates until the forces on all atoms are close to zero, and the energy is at a minimum.
Expected Outcomes: The result of the geometrical optimization would be a set of Cartesian coordinates for each atom in this compound. From these coordinates, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles can be determined. For example, one would expect the C≡C triple bond of the pentynol moiety to be approximately 1.20 Å in length, and the C-O bond of the alcohol group to be around 1.43 Å. The phenyl group would exhibit its characteristic aromatic C-C bond lengths of about 1.40 Å.
Following optimization, a vibrational analysis would be performed by calculating the second derivatives of the energy with respect to the atomic positions. This calculation yields the harmonic vibrational frequencies. The absence of any imaginary frequencies would confirm that the optimized structure is a true energy minimum. The calculated vibrational spectrum could then be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Each calculated vibrational mode would be assigned to specific molecular motions, such as C-H stretching, C≡C stretching, O-H bending, and phenyl ring deformations.
Conformational Analysis of Pentynol Skeletons via Computational Methods
The flexible pentynol chain of this compound allows for the existence of multiple conformers (rotational isomers). A thorough conformational analysis is crucial to identify the most stable conformer(s) and to understand the molecule's dynamic behavior.
Methodology: A systematic conformational search would be performed by rotating the single bonds in the pentynol backbone, specifically the C-C bonds. For each starting conformation, a full geometry optimization using a method like DFT with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)) would be carried out. The energies of the resulting stable conformers would then be compared to determine their relative stabilities. More accurate single-point energy calculations could be performed on the optimized geometries using a larger basis set to refine the energy differences.
Expected Outcomes: The analysis would likely reveal several low-energy conformers for this compound. The relative populations of these conformers at a given temperature can be calculated using the Boltzmann distribution. The most stable conformer would likely be one that minimizes steric hindrance between the bulky phenyl group and the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl group and the π-electron cloud of the alkyne or the phenyl ring might also play a role in stabilizing certain conformations.
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses of Phenylalkynols
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.
Methodology: The HOMO and LUMO energies and their spatial distributions would be calculated using the same DFT method employed for the geometry optimization.
Expected Outcomes: For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C≡C triple bond. The LUMO would likely be distributed over the phenyl ring and the alkyne system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It can reveal important information about hybridization, bonding interactions, and charge transfer within the molecule.
Methodology: NBO analysis would be performed on the optimized geometry of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict NMR chemical shifts, which is an invaluable tool for structure elucidation and for confirming experimental assignments.
Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts. The calculations would be performed on the optimized geometry of the most stable conformer(s). The calculated absolute shieldings would then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Expected Outcomes: The predicted ¹H and ¹³C NMR chemical shifts would be expected to be in good agreement with experimental values. For instance, the acetylenic carbons would have characteristic ¹³C chemical shifts in the range of 80-90 ppm. The carbinol carbon (the carbon bearing the -OH group) would appear further downfield. The aromatic protons and carbons would show distinct chemical shifts depending on their position on the phenyl ring.
Exploration of Molecular Electrostatic Potential (MEP) and Non-Linear Optical (NLO) Properties
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are prone to electrophilic or nucleophilic attack.
Methodology: The MEP would be calculated from the optimized wave function and plotted onto the molecule's electron density surface.
Expected Outcomes: The MEP map of this compound would show negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the π-systems of the phenyl ring and the triple bond, indicating these are regions of high electron density and are susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, making it a site for nucleophilic attack.
Non-Linear Optical (NLO) Properties: Molecules with extended π-conjugation and significant charge separation can exhibit NLO properties, which are important for applications in optoelectronics.
Methodology: The first-order hyperpolarizability (β), a measure of the NLO activity, would be calculated using DFT.
Expected Outcomes: The presence of the phenyl ring conjugated with the alkyne moiety in this compound suggests that it might possess modest NLO properties. The calculated hyperpolarizability value would quantify this potential. A larger value would indicate a stronger NLO response.
Research Applications and Broader Significance of 1 Phenyl 1 Pentyn 4 Ol and Its Derivatives
Utilization in Complex Molecule Synthesis
The dual functionality of 1-Phenyl-1-pentyn-4-ol—the reactive alkyne and the modifiable hydroxyl group—renders it a useful building block for elaborate molecules. The phenylacetylene (B144264) core is a common feature in many synthetic targets, and the hydroxyl group provides a handle for introducing chirality or extending the molecular framework.
Precursors to Biologically Relevant Scaffolds
Propargyl alcohols, including phenyl-substituted variants like this compound, are key starting materials for molecules of biological and pharmaceutical importance. The alkyne can participate in a wide range of transformations, such as coupling reactions, cycloadditions, and reductions, while the alcohol's stereocenter is crucial for molecular recognition in biological systems. enamine.net The ability to construct stereochemically defined centers is paramount, as different enantiomers of a drug can have vastly different biological activities. enamine.net
Chiral alcohols are fundamental building blocks for active pharmaceutical ingredients. For instance, chemoenzymatic cascades have been developed to produce chiral γ-nitro alcohols, which are recognized precursors for various drugs. nih.gov A three-step, one-pot process combining a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a bioreduction step can generate these valuable intermediates from simple aldehydes. nih.gov This highlights a general strategy where a molecule with the structural motifs of this compound could be elaborated into a biologically relevant scaffold.
Intermediates for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound is an excellent precursor for this purpose. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the cyclization of alkynols. mdpi.com These catalysts activate the alkyne moiety towards attack by a nearby nucleophile, such as the hydroxyl group, to form various heterocyclic rings.
Gold(I) complexes can catalyze 5-exo-dig cyclization cascades to produce a range of substituted aromatic heterocycles, including benzofurans, carbazoles, and benzothiophenes, under mild conditions. beilstein-journals.org For example, gold catalysis on N-tethered indole-arylpropargyl substrates has been used to synthesize complex polycyclic N-heterocycles with high enantioselectivity. rsc.org This type of cycloisomerization demonstrates how the 1-phenyl-1-pentyne (B1581927) backbone can be transformed into intricate, fused ring systems that are common in natural products and pharmaceuticals. mdpi.comnih.gov
| Catalyst | Substrate Type | Product | Yield | Ref |
| [IPrAuNCMe][SbF₆] | Enol Ether with Indole | Carbazole | 95% | beilstein-journals.org |
| [IPrAuNCMe][SbF₆] | Enol Ether with Furan | Benzofuran | 95% | beilstein-journals.org |
| [IPrAuNCMe][SbF₆] | Enol Ether with Thiophene | Benzothiophene | 91% | beilstein-journals.org |
| Gold(I) Complex | N-tethered Indole-Arylpropargyl | Polycyclic N-heterocycle | - | rsc.org |
Role in Asymmetric Synthesis
Asymmetric synthesis is critical for producing single-enantiomer drugs to ensure efficacy and avoid potential side effects from the unwanted stereoisomer. enamine.net this compound, particularly in its enantiopure form, plays a significant role in this field both as a chiral building block and as a precursor to chiral ligands.
Chiral Building Blocks for Enantioenriched Products
An enantiomerically pure chiral building block is a molecular fragment that is incorporated into a larger synthetic target, transferring its stereochemical information to the final product. uvic.ca Chiral alcohols are among the most valuable classes of such building blocks. An enantiopure form of this compound can be used to introduce a specific stereocenter into a molecule, guiding the stereochemical outcome of subsequent reactions. This strategy relies on "chiral induction," where an existing chiral center directs the formation of new stereocenters in a predictable manner. uvic.ca The development of methods to obtain chiral building blocks, such as asymmetric synthesis or the modification of compounds from the "chiral pool," is thus a major focus of chemical research. enamine.net
Development of Catalytic Asymmetric Processes
Beyond being incorporated into a final product, molecules like this compound can be used to create the tools for asymmetric synthesis itself. The development of chiral ligands that modify metal catalysts is a powerful strategy for achieving high enantioselectivity. nih.gov The hydroxyl group of this compound can be readily derivatized to serve as an anchor point for a phosphine (B1218219) or other donor group.
This approach allows for the creation of modular, non-symmetrical P,N-ligands (Phosphorus, Nitrogen-ligands), which have proven highly effective in a variety of metal-catalyzed reactions, including hydrogenations and allylic alkylations. nih.govresearchgate.net For instance, chiral phosphinooxazoline (PHOX) ligands, which can be conceptually derived from precursors like chiral amino alcohols, are highly effective in palladium-catalyzed asymmetric reactions. researchgate.netresearchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantiocontrol for a specific chemical transformation. nih.gov Chiral ligands derived from various backbones have been shown to facilitate asymmetric gold catalysis, enabling the enantioselective trapping of reactive intermediates like gold carbenes. mdpi.comescholarship.org
| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Ref |
| Phosphinooxazoline (PHOX) | Palladium | Allylic Alkylation | up to 99% | researchgate.net |
| P,N-Ligand | Iridium | Asymmetric Hydrogenation | Good to Excellent | nih.gov |
| Chiral Bifunctional Phosphine | Gold | Trapping of Vinyl Gold Carbene | Excellent | escholarship.org |
Contributions to Materials Science and Organic Electronics
The applications of this compound extend beyond medicine and into the realm of materials science. The phenylacetylene unit is a key monomer for the synthesis of π-conjugated polymers, which are central to the field of organic electronics. bohrium.comresearchgate.net These polymers possess semiconductor properties, making them suitable for use in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. taylorfrancis.com
Poly(phenylacetylene) derivatives can be designed to have high carbon content and good solubility, which are desirable properties for creating carbon precursors for advanced materials like carbon fibers. Research into poly(phenylacetylene) derivatives containing additional acetylene (B1199291) groups has shown they can produce high carbon yields (up to 90%) upon thermal treatment. While some derivatives suffer from poor solubility, others, like those with a para-substituted phenylacetylene group, offer a good balance of high carbon yield (~80%) and solubility in common organic solvents, making them processable. mdpi.com The ability to process these polymers from solution is a major advantage for manufacturing low-cost, flexible electronic devices. taylorfrancis.com As a functionalized phenylacetylene monomer, this compound could be used to synthesize novel polymers where the hydroxyl group allows for further modification, such as cross-linking or tuning of the material's physical properties.
Use as Model Compounds in Fundamental Chemical Research
While specific research focusing exclusively on this compound is limited, the broader class of phenyl-substituted propargylic alcohols, to which it belongs, serves as a cornerstone for fundamental chemical research. These compounds are invaluable as model systems for exploring reaction mechanisms, developing new synthetic methodologies, and understanding the intricate effects of molecular structure on chemical reactivity. Their characteristic combination of a phenyl ring, an alkyne, and a hydroxyl group provides a rich platform for systematic studies.
The reactivity of propargylic alcohols is diverse, with the potential for the alcohol to act as a nucleophile, the alkyne to act as an electrophile, or for the hydroxyl group to serve as a leaving group, often leading to the formation of highly reactive carbocation or allene (B1206475) intermediates. sci-hub.sersc.org This versatility makes them ideal substrates for investigating fundamental reaction pathways.
In the field of catalysis, phenyl-substituted propargylic alcohols are frequently employed as model substrates to test the efficacy and selectivity of new catalysts. For instance, iron(III) chloride has been shown to be an efficient catalyst for the propargylic substitution reactions of these alcohols with a variety of carbon and heteroatom-centered nucleophiles. rsc.org Such studies are fundamental in expanding the toolkit of synthetic chemists, providing milder and more efficient ways to form new chemical bonds.
Furthermore, these compounds are instrumental in studying the subtleties of stereochemistry. Research on ruthenium-catalyzed asymmetric propargylic substitution reactions has utilized propargylic alcohols to understand how substituents at the propargylic position can influence the enantioselectivity of a reaction. acs.org A computational study using Density Functional Theory (DFT) demonstrated that substituting a methyl group at the propargylic position can even reverse the stereoselectivity of the reaction. acs.org This type of fundamental research is crucial for the development of methods to synthesize enantiomerically pure compounds, a vital aspect of pharmaceutical and materials science.
The following table provides examples of how different substituted propargylic alcohols are used in fundamental catalytic research, highlighting the catalysts, reaction types, and outcomes.
| Propargylic Alcohol Derivative | Catalyst/Reagent | Reaction Type | Key Finding/Product | Citation |
|---|---|---|---|---|
| Aryl Propargyl Alcohols | PMA-SiO2 (Phosphomolybdic acid on silica (B1680970) gel) | Nucleophilic Substitution | Demonstrates the use of a heterogeneous catalyst for O-, S-, and N-nucleophilic substitution. | rsc.org |
| 1-Phenyl-2-propynyl acetate | Cu(OTf)2 / (R)-Cl-MeO-BIPHEP | Propargylic Amination | Produces N-methyl-N-(1-phenyl-2-propynyl)aniline with good enantioselectivity. | rsc.org |
| Secondary Phenyl Propargylic Acetate | Synergistic Nickel and Copper Catalysts | Reductive Propargylic Sulfinamidation | Yielded the product with 99% enantiomeric excess and a 17:1 diastereomeric ratio, demonstrating high stereocontrol. | acs.org |
| Tosylamide 1,6-enyne with a propargyl alcohol moiety | (S)-L6AuCl (Chiral Gold Complex) | Asymmetric Enyne Cycloisomerization | The hydroxyl group of the propargyl alcohol acts as a directing group, enabling high enantioselectivity in the cyclization. | acs.org |
Propargylic alcohols also serve as precursors to other important reactive intermediates, allowing for the study of cascade reactions. For example, they can be converted into α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement. researchgate.netwikipedia.org The study of such rearrangements with variously substituted propargylic alcohols provides deep insights into reaction mechanisms and the factors that control them.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
